1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride
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Overview
Description
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride involves several steps. One common method includes the reaction of 6-chloropyridazine with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding.
Medicine: Research involving this compound focuses on its potential therapeutic effects and drug development.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:
- 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine hydrochloride
- 1-(6-Chloro-pyridazin-3-yl)-piperidin-2-ylamine hydrochloride These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of this compound make it particularly valuable for specific research purposes .
Biological Activity
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological applications. This article explores its biological activity, including interaction studies, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C9H14Cl2N4 with a molecular weight of approximately 249.14 g/mol. Its distinct structure features a piperidine ring and a chloro-substituted pyridazine moiety, which enhances its reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors. These interactions are crucial for modulating biological pathways associated with diseases such as cancer, inflammation, and infectious diseases.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in disease progression.
- Receptor Interaction : It may interact with various receptors, impacting signaling pathways relevant to therapeutic outcomes.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and affinity assays are employed to elucidate these interactions.
Target | Binding Affinity (Ki) | Methodology |
---|---|---|
Enzyme A | 50 nM | Molecular Docking |
Receptor B | 100 nM | Affinity Assay |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : In a study on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have shown promising results in reducing tumor growth when treated with this compound, indicating its effectiveness in a physiological context.
The mechanism by which this compound exerts its biological effects involves modulation of specific signaling pathways. This modulation can lead to altered expression of genes associated with cell survival and proliferation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
6-Chloro-pyridazine | Pyridazine derivative | Moderate enzyme inhibition |
1-(3-Chlorobenzyl)-piperidin-3-ylamine | Piperidine derivative | Anticancer activity |
2-Chloro-benzyl-methyl-piperidin-3-ylamine | Piperidine derivative | Neuroprotective effects |
Properties
CAS No. |
1185310-99-9 |
---|---|
Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(11)6-14;/h3-4,7H,1-2,5-6,11H2;1H |
InChI Key |
OMTXKQVIZQVCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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